molecular formula C9H13ClFN B567427 (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS No. 1213096-70-8

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Cat. No.: B567427
CAS No.: 1213096-70-8
M. Wt: 189.658
InChI Key: HZEFSEOLAJTAQO-OGFXRTJISA-N
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Description

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a chiral amine and a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-Fluoro-3-methylphenylboronic acid: A related compound with a boronic acid functional group.

    4-Fluoro-3-methylbenzaldehyde: The starting material for the synthesis of the compound.

Uniqueness

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and chemical reactivity compared to its enantiomer and other related compounds.

Properties

IUPAC Name

(1R)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFSEOLAJTAQO-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662534
Record name (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213096-70-8
Record name (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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